H-D-Phe-His-Leu-Leu-Arg-Lys-Met-Ile-Glu-Ile-Glu-Lys-Gln-Glu-Lys-Glu-Lys-Gln-Gln-Ala-Ala-Asn-Asn-Arg-Leu-Leu-Leu-Asp-Thr-Ile-OH
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Description
Potent, selective and competitive corticotropin-releasing factor CRF2 receptor antagonist (Kd values are 1.4 and 153.6 nM for binding to mouse CRF2β and rat CRF1 receptors respectively). Inhibits sauvagine-stimulated cAMP accumulation in HEK-mCRF2β cells (pA2 = 8.49). Prevents stress-enhanced fear conditioning and MEK 1/2-dependent activation of ERK1/2 in mice in vivo.
Mechanism of Action
Target of Action
The primary target of the compound (d-Phe11,his12)-sauvagine(11-40) is the corticotropin-releasing factor receptor, type 2 (CRF2) . This receptor plays a crucial role in the body’s response to stress, and is involved in various physiological processes such as anxiety, depression, and addictive behavior.
Mode of Action
The compound interacts with the CRF2 receptor as a specific antagonist . This means it binds to the receptor and blocks its activation by the natural ligand, corticotropin-releasing factor (CRF). This prevents the downstream effects that would normally occur upon activation of the receptor.
Biochemical Pathways
Upon binding to the CRF2 receptor, the compound inhibits the activation of the adenylate cyclase-cAMP pathway . This pathway is typically activated by CRF and leads to the production of cyclic adenosine monophosphate (cAMP), a second messenger involved in the regulation of various physiological processes. By inhibiting this pathway, the compound can modulate the body’s response to stress.
Properties
IUPAC Name |
(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C161H273N47O47S/c1-21-84(14)126(205-145(240)105(51-58-124(221)222)195-157(252)127(85(15)22-2)206-146(241)106(59-66-256-20)193-137(232)96(42-30-34-63-165)182-138(233)97(43-35-64-177-160(172)173)186-147(242)107(67-79(4)5)199-150(245)110(70-82(10)11)202-152(247)112(73-91-77-176-78-179-91)197-132(227)92(166)72-90-37-25-24-26-38-90)156(251)194-104(50-57-123(219)220)144(239)185-94(40-28-32-61-163)135(230)190-101(47-54-118(169)212)141(236)192-103(49-56-122(217)218)143(238)184-95(41-29-33-62-164)136(231)191-102(48-55-121(215)216)142(237)183-93(39-27-31-60-162)134(229)189-100(46-53-117(168)211)140(235)188-99(45-52-116(167)210)133(228)181-87(17)130(225)180-88(18)131(226)196-113(74-119(170)213)154(249)203-114(75-120(171)214)153(248)187-98(44-36-65-178-161(174)175)139(234)198-108(68-80(6)7)148(243)200-109(69-81(8)9)149(244)201-111(71-83(12)13)151(246)204-115(76-125(223)224)155(250)208-129(89(19)209)158(253)207-128(159(254)255)86(16)23-3/h24-26,37-38,77-89,92-115,126-129,209H,21-23,27-36,39-76,162-166H2,1-20H3,(H2,167,210)(H2,168,211)(H2,169,212)(H2,170,213)(H2,171,214)(H,176,179)(H,180,225)(H,181,228)(H,182,233)(H,183,237)(H,184,238)(H,185,239)(H,186,242)(H,187,248)(H,188,235)(H,189,229)(H,190,230)(H,191,231)(H,192,236)(H,193,232)(H,194,251)(H,195,252)(H,196,226)(H,197,227)(H,198,234)(H,199,245)(H,200,243)(H,201,244)(H,202,247)(H,203,249)(H,204,246)(H,205,240)(H,206,241)(H,207,253)(H,208,250)(H,215,216)(H,217,218)(H,219,220)(H,221,222)(H,223,224)(H,254,255)(H4,172,173,177)(H4,174,175,178)/t84-,85-,86-,87-,88-,89+,92+,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,126-,127-,128-,129-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWSXVUWDQFRCE-JBNJRNGTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC=N1)NC(=O)C(CC2=CC=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CNC=N1)NC(=O)[C@@H](CC2=CC=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C161H273N47O47S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3651.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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